Methyl 2-amino-3-(4-hydroxyphenyl)propanoate
Overview
Description
Mechanism of Action
Target of Action
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate is a research chemical The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . More research is required to understand the specifics of these interactions and the resulting changes.
Biochemical Pathways
It has been suggested that the compound may induce metabolic changes
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound
Result of Action
It has been suggested that the compound may modulate plant growth and secondary metabolite accumulation . More research is required to describe these effects in detail.
Action Environment
It’s known that environmental factors can significantly impact the action of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-(4-hydroxyphenyl)propanoate can be synthesized through the esterification of tyrosine. The process involves the reaction of tyrosine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form derivatives with altered functional groups. For example, reduction with sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: The compound is utilized in studies related to protein synthesis, enzyme activity, and metabolic pathways.
Industry: The compound is used in the production of biodegradable polymers and other environmentally friendly materials.
Comparison with Similar Compounds
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(4-hydroxyphenyl)propionate: This compound lacks the amino group and is primarily used in plant growth studies and as a nitrification inhibitor.
Methyl 2-(4-hydroxyphenyl)propanoate: Similar to the target compound but without the amino group, used in various synthetic applications.
Methyl 2-amino-3-(4-methoxyphenyl)propanoate: A derivative with a methoxy group instead of a hydroxyl group, used in different biochemical studies.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and biological processes.
Properties
IUPAC Name |
methyl 2-amino-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZPENIJLUWBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275749 | |
Record name | DL-Methyl tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18869-47-1 | |
Record name | DL-Methyl tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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